molecular formula C7H6BrNaO3S B8663394 Sodium 5-bromo-2-methoxybenzenesulfinate

Sodium 5-bromo-2-methoxybenzenesulfinate

Cat. No. B8663394
M. Wt: 273.08 g/mol
InChI Key: SDMHYYCZMHXJPF-UHFFFAOYSA-M
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Patent
US08536187B2

Procedure details

To a suspension of sodium 5-bromo-2-methoxybenzenesulfinate (1.99 g) in DMF (873 ml) was added iodomethane (32 ml). The reaction mixture turned yellow and was stirred at room temperature for 2 hours. The reaction was quenched by the addition of water (ca. 5 ml). The mixture was diluted with EtOAc and extracted with 5% LiCl (3×) and brine (1×). The organic layer was dried (Na2SO4/MgSO4) and filtered. The filtrate was concentrated and purified by silica gel column chromatography to give 1.62 g 4-bromo-1-methoxy-2-(methylsulfonyl)benzene as a white crystalline solid.
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
873 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([S:8]([O-:10])=[O:9])[CH:7]=1.[Na+].I[CH3:15]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([S:8]([CH3:15])(=[O:10])=[O:9])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)S(=O)[O-])OC.[Na+]
Name
Quantity
873 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water (ca. 5 ml)
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% LiCl (3×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4/MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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